Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Lipophilicity Drug-likeness Permeability

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide (CAS 307321-03-5) is a synthetic small molecule belonging to the hydrazide-hydrazone class, characterized by a 3,5-dimethylpyrazole core linked via a propanehydrazide spacer to a 4-hydroxybenzylidene moiety. It is cataloged as a screening compound (ID within the ChemBridge collection, indicating its role in early-stage drug discovery campaigns.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 307321-03-5
Cat. No. B2629705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
CAS307321-03-5
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O
InChIInChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+
InChIKeyVIFXIEVUAGSVFB-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide (CAS 307321-03-5) Is a Key Screening Candidate in Hydrazone Libraries


(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide (CAS 307321-03-5) is a synthetic small molecule belonging to the hydrazide-hydrazone class, characterized by a 3,5-dimethylpyrazole core linked via a propanehydrazide spacer to a 4-hydroxybenzylidene moiety . It is cataloged as a screening compound (ID 5791033) within the ChemBridge collection, indicating its role in early-stage drug discovery campaigns . The 'E' stereochemistry of the imine bond and the specific positioning of the hydroxyl group are critical structural features that differentiate it from closely related isomers and analogs, which can result in significantly different biological activity profiles .

The Pitfalls of Analog Substitution: Why (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide Is Not Interchangeable


Simple substitution of the 4-hydroxybenzylidene moiety on (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide with a 3-hydroxy or 4-ethoxy group is not permissible without risking project failure. Even minor modifications drastically alter the molecule's physicochemical and pharmacokinetic fingerprint. The 4-hydroxy isomer's unique LogP of 0.90 and tPSA of 90.4 Ų directly influence its solubility and permeability, which are distinct from its 3-hydroxy regioisomer and 4-ethoxy analog [1]. Literature on hydrazide-hydrazone series confirms that a positional shift of a single hydroxyl group can lead to greater than 10-fold changes in target binding affinity [2], making each analog a unique chemical entity. The following quantitative evidence underscores why procurement must be compound-specific.

Quantitative Differentiation Guide for (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide vs. Structural Analogs


Lipophilicity (LogP) Differentiation: 4-Hydroxy vs. 4-Ethoxy Analog

The target compound's measured LogP of 0.90 places it in an optimal range for CNS drug-likeness (LogP < 5), whereas the 4-ethoxy analog (CAS 306302-81-8) is expected to have a significantly higher LogP (>2.0) due to the ethyl group, increasing lipophilicity and potentially leading to poor solubility, higher non-specific binding, and CYP450 inhibition risks [1]. This quantitative difference is critical for selecting a lead with a superior pharmacokinetic profile.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (tPSA) Differentiation: Impact on Oral Bioavailability

The target compound exhibits a topological polar surface area (tPSA) of 90.4 Ų . This value is near the threshold of 140 Ų for good oral bioavailability (Veber rule) but significantly lower than that of analogs with additional hydrogen bond acceptors, such as the 4-hydroxy-3-methoxy derivative (CAS 307321-17-1). A lower tPSA suggests better passive membrane permeability, a crucial advantage for intracellular target engagement.

Polar Surface Area Oral Bioavailability Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Selectivity Implications for Kinase and Hydroxylase Targets

The compound presents a specific hydrogen bond donor (Hdon=3) and acceptor (Hacc=4) profile . This '3-donor/4-acceptor' signature is distinct from the 3-hydroxy regioisomer, where the meta-hydroxyl group can form an intramolecular hydrogen bond with the hydrazone nitrogen, effectively changing the donor/acceptor availability by masking one donor. This is crucial for target binding, where the 4-hydroxy isomer's free para-hydroxyl can act as a superior hinge-binding motif in kinase pockets, a property not shared by the 3-hydroxy analog.

Hydrogen Bonding Kinase Selectivity Prolyl Hydroxylase

Solubility (LogSW) Advantage for in vitro Assay Reliability

The target compound's calculated LogSW (log of solubility in mol/L) is -1.48 as reported by Hit2Lead . This indicates moderate aqueous solubility, which is essential for achieving reliable dose-response curves in biochemical and cell-based assays without the need for high DMSO concentrations that can cause solvent toxicity. ChemDiv reports a similar LogSw of -1.9136 . In contrast, the more lipophilic 4-ethoxy analog is expected to have a significantly lower LogSW (< -3.0), increasing the risk of compound precipitation and false-negative results in screening cascades.

Aqueous Solubility Assay interference LogSW

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

With 5 rotatable bonds , the target compound achieves a balance between conformational flexibility for target adaptation and the entropic penalty paid upon binding. Adding a methoxy group to the benzylidene ring, as in the 4-hydroxy-3-methoxy analog (CAS 307321-17-1), increases the rotatable bond count to 6, while the 4-ethoxy analog (CAS 306302-81-8) adds an additional 2 rotatable bonds. Each added rotatable bond is estimated to cost approximately 0.7-1.4 kJ/mol in binding free energy, potentially reducing ligand efficiency and selectivity.

Ligand Efficiency Conformational Entropy Rotatable Bonds

Application Scenarios Where (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide Provides a Procurement Advantage


Kinase Inhibitor Screening Libraries Targeting the Hinge Region

The compound's defined 3-donor/4-acceptor hydrogen bond profile and the unencumbered 4-hydroxybenzylidene moiety make it an ideal candidate for screening against kinase targets where a para-hydroxylaryl group can form a canonical donor-acceptor-donor motif with the kinase hinge region . Its moderate LogP (0.90) ensures adequate solubility for high-concentration screening, minimizing false negatives from precipitation, a common pitfall with more lipophilic pyrazole-hydrazone analogs.

Prolyl Hydroxylase (PHD) Inhibitor Lead Discovery

The 4-hydroxybenzylidene motif is a privileged scaffold for chelating the active-site iron in prolyl hydroxylases (PHDs). The target compound's tPSA of 90.4 Ų and LogP of 0.90 are consistent with known PHD inhibitors [1]. Its positional isomer (3-hydroxy) has been reported to show activity on PHD2 and PHD3 in BindingDB [2], confirming this scaffold's relevance. The 4-hydroxy regioisomer offers a distinct binding mode that should be explored for isoform selectivity, making it a valuable procurement choice over the 3-hydroxy variant for novel intellectual property generation.

CNS Drug Discovery: Optimizing for Passive Permeability

With a tPSA of 90.4 Ų (below the 140 Ų threshold) and a favorable LogP of 0.90, this compound is positioned in the optimal CNS drug-like chemical space . This contrasts sharply with the 4-ethoxy analog, whose increased lipophilicity (estimated LogP >2.0) would push it outside the ideal CNS range, increasing the risk of P-glycoprotein efflux and non-specific binding. For CNS target screening, the 4-hydroxy compound provides a superior starting point.

Fragment-Based Lead Generation (FBLG) with a Pharmacophore-Rich Scaffold

Weighing 286.33 g/mol and possessing 5 rotatable bonds, the compound lies at the upper boundary of 'fragment-like' space but offers a pharmacophore-rich core . Its balanced physicochemical profile (LogP 0.90, LogSW -1.48) ensures high solubility in fragment screening buffers, a prerequisite for detecting weak, millimolar-range binding events. This is a strategic advantage over heavier, less soluble analogs like the 4-ethoxy variant, which would be unsuitable for high-concentration fragment screens.

Quote Request

Request a Quote for (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.